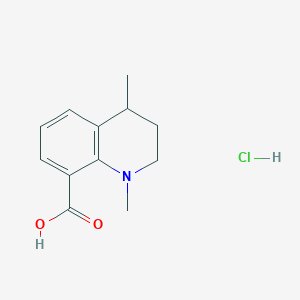

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .

Métodos De Preparación

The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with ketones under acidic conditions. For example, the Pomeranz–Fritsch cyclization can be used, where aniline reacts with an aldehyde in the presence of an acid catalyst to form the quinoline ring . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using zeolite catalysts or other advanced catalytic systems .

Análisis De Reacciones Químicas

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds with a tetrahydroquinoline structure exhibit significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at mitigating oxidative stress-related diseases. The compound has been studied for its potential use in formulating drugs that combat conditions such as neurodegenerative diseases and cardiovascular disorders.

Neuroprotective Effects

Studies have demonstrated that derivatives of tetrahydroquinoline can exert neuroprotective effects. For instance, research into related compounds shows promise in treating Alzheimer's disease by inhibiting acetylcholinesterase activity, thus enhancing cognitive function and memory retention .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens. Its application in developing new antibiotics or preservatives for food products could address the rising issue of antibiotic resistance .

Materials Science

Polymer Synthesis

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride can serve as a precursor in synthesizing advanced polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has explored its role in producing biodegradable plastics with improved performance characteristics .

Nanotechnology Applications

The compound's unique structure allows it to be utilized in nanotechnology for creating nanoscale materials with specific functionalities. For example, it can be integrated into nanocarriers for drug delivery systems, improving the bioavailability and targeting of therapeutic agents .

Agrochemicals

Pesticide Formulation

Research indicates that tetrahydroquinoline derivatives can enhance the efficacy of pesticides. By modifying their chemical structure, scientists aim to develop formulations that are more effective against pests while being less harmful to non-target organisms . This aligns with the growing demand for sustainable agricultural practices.

Plant Growth Regulators

The compound has been investigated for its potential as a plant growth regulator. Its application could lead to increased crop yields and improved resistance to environmental stressors such as drought or salinity .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives can inhibit enzymes or interfere with DNA replication in microbial cells, leading to their antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the quinoline derivative .

Comparación Con Compuestos Similares

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride can be compared with other similar compounds such as:

1,2,3,4-Tetrahydroquinoline: A simpler derivative with similar chemical properties but lacking the carboxylic acid group.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with a different substitution pattern on the quinoline ring.

6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline: A derivative with methoxy groups that can influence its biological activity and chemical reactivity.

Actividad Biológica

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride (CAS No. 2244721-31-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C13H15ClN2O2

- Molecular Weight : 270.72 g/mol

- Structure : The compound features a tetrahydroquinoline core with two methyl groups at the 1 and 4 positions and a carboxylic acid group at the 8 position.

Anticancer Properties

Recent studies have highlighted the potential of tetrahydroquinoline derivatives in cancer therapy. For instance, compounds similar to 1,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid have demonstrated significant inhibitory effects on Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. A study reported that certain derivatives exhibited binding affinities to Bcl-2 and Mcl-1 proteins and induced apoptosis in Jurkat cells through caspase activation .

Neuroprotective Effects

The compound has shown promise as a neuroprotective agent. Research indicates that tetrahydroquinolines may help mitigate neurodegenerative diseases such as Alzheimer’s by inhibiting acetylcholinesterase (AChE) activity. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Antimicrobial Activity

Tetrahydroquinoline derivatives have also been evaluated for their antimicrobial properties. Compounds related to 1,4-dimethyl-1,2,3,4-tetrahydroquinoline have demonstrated effectiveness against various bacterial strains. For example, studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities of Tetrahydroquinoline Derivatives

Case Study 1: Anticancer Activity

In a study focusing on substituted tetrahydroisoquinolines, it was found that specific derivatives displayed Ki values as low as 5.2 µM against Bcl-2 proteins. These compounds not only inhibited cell proliferation but also triggered apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways, indicating a potential therapeutic application for these derivatives in oncology .

Case Study 2: Neuroprotective Mechanism

Another investigation explored the neuroprotective effects of tetrahydroquinoline derivatives in models of Alzheimer’s disease. The study demonstrated that these compounds could effectively inhibit AChE activity, leading to improved cognitive function in animal models. The results suggest that these compounds may serve as lead candidates for further development into treatments for neurodegenerative conditions .

Propiedades

IUPAC Name |

1,4-dimethyl-3,4-dihydro-2H-quinoline-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-8-6-7-13(2)11-9(8)4-3-5-10(11)12(14)15;/h3-5,8H,6-7H2,1-2H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYJJSWGXWJURU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C2=C1C=CC=C2C(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.